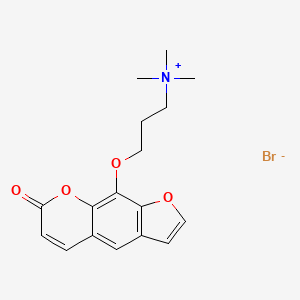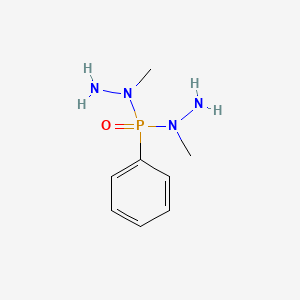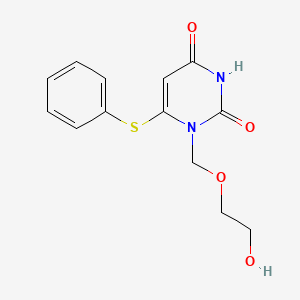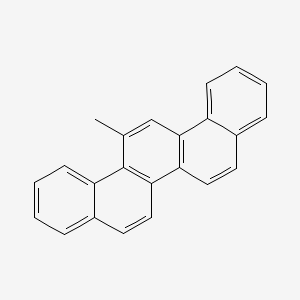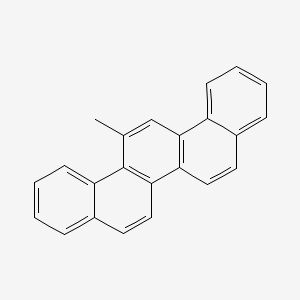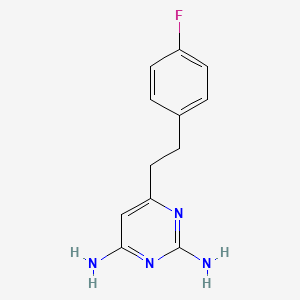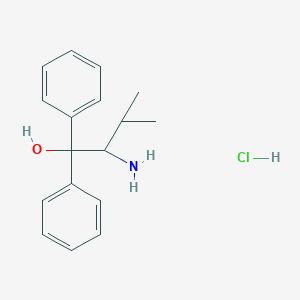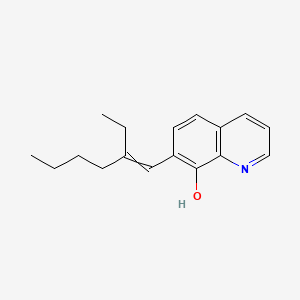
Benapryzine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benapryzine is a dialkylaminoethanol ester of diphenylacetic acid. It is a muscarinic cholinoceptor antagonist with negligible peripheral effects. This compound has been studied for its potential use in treating Parkinson’s disease due to its central anticholinergic activity .
Métodos De Preparación
Benapryzine can be synthesized through a reaction involving methyl α,α-diphenylglycollate and 2-ethylpropylaminoethanol. The reaction is carried out in light petroleum with sodium methoxide as a catalyst. The methanol that separates during the reaction is removed, and the reaction mixture is washed with water and extracted with hydrochloric acid. The final product is obtained by making the solution alkaline and extracting the liberated base into ether .
Análisis De Reacciones Químicas
Benapryzine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and ether. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound to study the effects of anticholinergic agents.
Biology: It has been used in studies to understand the role of cholinergic systems in the brain.
Industry: It is used in the production of other anticholinergic drugs.
Mecanismo De Acción
Benapryzine exerts its effects by antagonizing muscarinic cholinoceptors, which are involved in the transmission of nerve impulses in the parasympathetic nervous system. By blocking these receptors, this compound reduces the activity of acetylcholine, a neurotransmitter that plays a key role in muscle contraction and other physiological processes .
Comparación Con Compuestos Similares
Benapryzine is similar to other anticholinergic drugs such as benzhexol and procaine. it has unique properties that make it particularly effective in treating Parkinson’s disease. Unlike benzhexol, this compound has negligible peripheral effects, making it a safer option for patients .
Similar Compounds
- Benzhexol
- Procaine
- Atropine
This compound’s unique ability to reduce central cholinergic activity without significant peripheral effects sets it apart from these similar compounds .
Propiedades
Número CAS |
22487-42-9 |
|---|---|
Fórmula molecular |
C21H27NO3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-[ethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H27NO3/c1-3-15-22(4-2)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,24H,3-4,15-17H2,1-2H3 |
Clave InChI |
PYPJRLVCFAVWFR-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


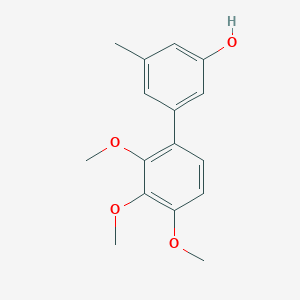
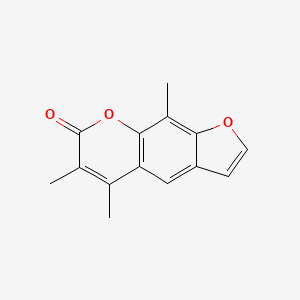
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)
